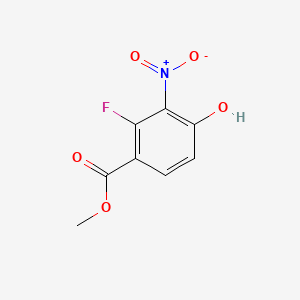

Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate

Description

Contextualization of Highly Substituted Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Highly substituted benzoate esters are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration. The substituents on the aromatic ring dictate the molecule's electronic properties and steric environment, which in turn influence its reactivity and potential applications. The presence of multiple functional groups allows for selective transformations, enabling the construction of complex molecular architectures with a high degree of control.

Importance of Fluorine, Hydroxyl, and Nitro Functionalities in Aromatic Systems

The combination of fluorine, hydroxyl, and nitro groups on an aromatic ring imparts a unique set of chemical properties to the molecule.

Fluorine: The high electronegativity of fluorine can significantly alter the acidity of nearby protons and influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The introduction of fluorine can also enhance the metabolic stability and binding affinity of bioactive molecules.

Hydroxyl Group: The hydroxyl group is a versatile functional group that can act as a hydrogen bond donor and acceptor. It can be readily converted into other functional groups, such as ethers and esters, and it directs electrophilic aromatic substitution to the ortho and para positions.

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. It can also be reduced to an amino group, which is a key functional group in many pharmaceuticals and other biologically active compounds.

The interplay of these three functional groups in Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate creates a complex and nuanced reactivity profile, making it a potentially valuable tool for synthetic chemists.

Overview of Research Trajectories for Methyl Fluorohydroxynitrobenzoates

Research on methyl fluorohydroxynitrobenzoates and their analogs is often directed towards the synthesis of novel compounds with potential biological activity. The strategic functionalization of the aromatic ring allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. For instance, related compounds like Methyl 4-fluoro-3-nitrobenzoate are utilized in the preparation of more complex structures such as dimethyl 3-nitro-3',4-oxydibenzoate. fishersci.fifishersci.com The synthesis of these compounds often involves multi-step sequences that may include nitration, halogenation, and esterification reactions. A common synthetic route to produce a related compound, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol and proceeds through nitration, chlorination, fluorination, and finally oxidation. wipo.int

Interactive Data Table: Properties of Related Benzoate Esters

While specific data for this compound is scarce, the properties of related isomers provide valuable reference points.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 2-fluoro-3-nitrobenzoate | 946126-94-9 | C₈H₆FNO₄ | 199.14 | Not Available |

| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C₈H₆FNO₄ | 199.14 | 56-59 |

| Methyl 3-fluoro-4-nitrobenzoate | 185629-31-6 | C₈H₆FNO₄ | 199.14 | 59-61 |

| Methyl 2-hydroxy-3-nitrobenzoate | Not Available | C₈H₇NO₅ | 197.14 | Not Available |

Detailed Research Findings

The synthesis of compounds structurally related to this compound has been reported in the literature. For example, Methyl 2-fluoro-3-nitrobenzoate can be synthesized from 2-fluoro-3-nitrobenzoic acid by treatment with methanol (B129727) and a catalytic amount of sulfuric acid or by using oxalyl chloride and N,N-dimethyl-formamide followed by methanol. chemicalbook.com Similarly, Methyl 4-fluoro-3-nitrobenzoate is prepared by the esterification of 4-fluoro-3-nitro-benzoic acid with methanol and sulfuric acid. These synthetic methodologies highlight the general strategies that could be employed for the preparation of this compound.

The reactivity of these molecules is largely governed by the electronic nature of their substituents. The presence of the electron-withdrawing nitro and fluoro groups, combined with the electron-donating hydroxyl group, would likely make the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. The hydroxyl group's directing effect would also play a crucial role in any electrophilic substitution reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO5 |

|---|---|

Molecular Weight |

215.13 g/mol |

IUPAC Name |

methyl 2-fluoro-4-hydroxy-3-nitrobenzoate |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(11)7(6(4)9)10(13)14/h2-3,11H,1H3 |

InChI Key |

YNZVJJUVNCMUQU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Fluoro 4 Hydroxy 3 Nitrobenzoate

Reactivity Governed by Substituent Effects (Fluoro, Hydroxy, Nitro)

Table 1: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Resonance Effect (R) | Overall Effect on Ring |

|---|---|---|---|

| -OH (Hydroxy) | Weakly Withdrawing | Strongly Donating (+R) | Activating |

| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Withdrawing (-R) | Strongly Deactivating |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating (+R) | Deactivating |

| -COOCH₃ (Methyl Ester) | Moderately Withdrawing | Moderately Withdrawing (-R) | Deactivating |

Nucleophilic Reactivity of the Aromatic Ring and Functional Groups

The pronounced electron-deficient character of the ring makes it an excellent substrate for nucleophilic reactions.

The arrangement of functional groups in methyl 2-fluoro-4-hydroxy-3-nitrobenzoate allows for potential intramolecular reactions. Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide. This phenoxide ion is positioned to potentially displace the adjacent fluorine atom via an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. Such a cyclization would lead to the formation of a five-membered heterocyclic ring, specifically a benzofuranone derivative. The feasibility of this pathway depends on the geometric constraints and the activation energy of forming the strained five-membered ring. Similar base-catalyzed cyclizations of ortho-substituted phenols are known to produce benzofuran (B130515) derivatives. rsc.org

The molecule is highly susceptible to intermolecular nucleophilic aromatic substitution (SₙAr). The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. libretexts.orgstackexchange.com The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com Fluorine is an excellent leaving group in SₙAr reactions, often showing greater reactivity than other halogens due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—the rate-determining step. libretexts.orgnih.gov

A variety of nucleophiles can displace the fluoride (B91410) ion, leading to a range of substituted products.

Table 2: Potential Intermolecular SₙAr Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-alkoxy-4-hydroxy-3-nitrobenzoate |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | 2-amino-4-hydroxy-3-nitrobenzoate |

| Thiolate | Sodium Thiophenolate (NaSPh) | 4-hydroxy-3-nitro-2-(phenylthio)benzoate |

| Hydroxide | Sodium Hydroxide (NaOH) | 2,4-dihydroxy-3-nitrobenzoate |

Electrophilic Reactivity and Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this ring is highly disfavored. The combined electron-withdrawing effects of the nitro, fluoro, and methyl ester groups create a significant energy barrier for the attack of an electrophile, as they destabilize the positively charged Wheland intermediate. wikipedia.orglibretexts.org

However, if a reaction were forced under harsh conditions, the position of substitution would be directed by the interplay of the existing groups. The hydroxyl group is a powerful ortho, para-director. lumenlearning.com The fluoro group is also an ortho, para-director, while the nitro and ester groups are meta-directors. pharmaguideline.com

Directing influence of -OH (at C4): Activates C3 and C5. The C3 position is already substituted. Thus, it strongly directs to C5.

Directing influence of -F (at C2): Directs to C3 (substituted) and C5.

Directing influence of -NO₂ (at C3): Directs to C1 (substituted) and C5.

Directing influence of -COOCH₃ (at C1): Directs to C3 (substituted) and C5.

All substituents, whether activating or deactivating, direct any potential electrophilic attack to the C5 position. Therefore, despite the ring being strongly deactivated, any successful electrophilic substitution would overwhelmingly yield the 5-substituted product.

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group is a versatile functional group that can undergo a series of reduction reactions, typically involving a total of six electrons to convert it to an amino group. These reductions are fundamental in synthetic chemistry, often used to convert electron-withdrawing nitro groups into electron-donating amino groups, thereby altering the electronic properties and reactivity of the aromatic ring. youtube.com

The reduction proceeds through several intermediates, and the final product can often be controlled by the choice of reducing agent and reaction conditions. wikipedia.org

Nitro (R-NO₂) → Nitroso (R-NO): The first two-electron reduction yields the nitroso derivative.

Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH): A further two-electron reduction gives the hydroxylamine.

Hydroxylamine (R-NHOH) → Amine (R-NH₂): The final two-electron reduction yields the corresponding aniline (B41778) derivative.

Common methods for the complete reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl). youtube.com Selective reduction to the hydroxylamine stage can sometimes be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Table 3: Products of Nitro Group Reduction

| Reduction Stage | Intermediate/Product | Typical Reagents |

|---|---|---|

| Partial Reduction (2e⁻) | Methyl 2-fluoro-4-hydroxy-3-nitrosobenzoate | Controlled electrochemical reduction |

| Partial Reduction (4e⁻) | Methyl 2-fluoro-4-hydroxy-3-(hydroxyamino)benzoate | Zn/NH₄Cl |

| Complete Reduction (6e⁻) | Methyl 3-amino-2-fluoro-4-hydroxybenzoate | H₂/Pd/C, Fe/HCl, SnCl₂ |

Stereoelectronic Effects and Conformational Analysis in Reactions

The spatial arrangement of the substituents in this compound can significantly influence its reactivity. A key feature is the potential for strong intramolecular hydrogen bonding between the phenolic proton of the C4-hydroxyl group and an oxygen atom of the adjacent C3-nitro group. This interaction would create a stable six-membered pseudo-ring, locking the hydroxyl and nitro groups into a planar conformation with the benzene (B151609) ring.

This conformational rigidity has several consequences:

Planarity and Resonance: Enforcing planarity can maximize the resonance interaction of the nitro and hydroxyl groups with the aromatic π-system, enhancing their respective electronic effects.

Reactivity of the Hydroxyl Group: The hydrogen bond would decrease the acidity of the phenolic proton and reduce its availability to act as a hydrogen bond donor to external reagents.

Such stereoelectronic effects are crucial for understanding the precise regioselectivity and reaction rates, as they govern the approach of reagents and the stability of transition states. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate, a full suite of NMR experiments would be required to unambiguously assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to determine the molecule's connectivity and spatial arrangement.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in establishing the connectivity of the proton and carbon skeletons of this compound. Specifically, COSY spectra would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms.

Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the through-space proximity of protons. This data would be instrumental in determining the preferred conformation of the molecule in solution, particularly the orientation of the methoxycarbonyl and hydroxyl groups relative to the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Data not available | Data not available |

| OCH₃ | Data not available | Data not available |

| C=O | - | Data not available |

| C-F | - | Data not available |

| C-OH | - | Data not available |

| C-NO₂ | - | Data not available |

This table is a placeholder for future experimental data.

¹⁹F NMR spectroscopy would be a highly sensitive probe for the electronic environment around the fluorine atom in this compound. The chemical shift of the fluorine signal would be indicative of the electron-withdrawing or -donating effects of the adjacent nitro and hydroxyl groups. Moreover, coupling between the fluorine and neighboring protons (¹H-¹⁹F coupling) would provide further structural confirmation. In synthetic applications, ¹⁹F NMR could be employed to monitor the progress of reactions involving this compound, as changes in the fluorine's chemical environment would result in a shift in its resonance frequency.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. Such a study would provide definitive proof of the molecule's connectivity and its three-dimensional structure in the solid state.

A crystal structure would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring and the orientation of the substituent groups. Of particular interest would be the torsion angles defining the orientation of the methoxycarbonyl, hydroxyl, and nitro groups relative to the aromatic ring.

The crystal packing of this compound would be dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The hydroxyl group is expected to be a key participant in hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice. The nitro and carbonyl groups could also act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the material's physical properties.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

This table is a placeholder for future experimental data.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula. Furthermore, in the context of chemical reactions, HRMS can be used to detect and identify transient intermediates. For instance, in a synthetic pathway involving this compound, HRMS could provide evidence for the formation of short-lived species, thereby offering insights into the reaction mechanism.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-hydroxy-3-nitrobenzoate |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. Both FT-IR and Raman spectroscopy probe the vibrational transitions of a molecule, but they operate on different principles and are subject to different selection rules, often providing complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl (-OH), nitro (-NO₂), ester (-COOCH₃), and carbon-fluorine (C-F) functional groups, as well as vibrations of the benzene ring.

Key expected FT-IR peaks include a broad band for the O-H stretch of the hydroxyl group, typically observed around 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group is anticipated to produce a strong, sharp absorption in the region of 1720-1740 cm⁻¹. The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. stanford.edu Aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration for an aryl fluoride (B91410) usually appears as a strong band in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light. While C=O and O-H groups are strong absorbers in IR, aromatic ring vibrations and symmetric stretches, like the symmetric NO₂ stretch, often produce strong signals in Raman spectra. The C-H stretching vibrations of the aromatic ring and methyl group are expected above 3000 cm⁻¹. wikipedia.org The symmetric stretching vibration of the nitro group is anticipated to be a prominent feature. wikipedia.org Aromatic ring "breathing" modes, which are often weak in the IR spectrum, can be strong in the Raman spectrum, providing clear fingerprints for the substituted benzene structure.

The table below summarizes the expected key vibrational frequencies and their assignments for this compound, based on data from similar substituted nitroaromatic compounds.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group Assignment |

|---|---|---|---|

| O-H Stretch | 3500 - 3200 (Broad) | Weak / Not Prominent | Phenolic Hydroxyl Group |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 (Strong) | Benzene Ring |

| C=O Stretch | 1740 - 1720 (Strong) | 1740 - 1720 (Moderate) | Methyl Ester Carbonyl |

| NO₂ Asymmetric Stretch | 1570 - 1500 (Very Strong) | 1570 - 1500 (Moderate) | Nitro Group |

| Aromatic C=C Stretch | 1620 - 1450 (Multiple Bands) | 1620 - 1450 (Strong) | Benzene Ring |

| NO₂ Symmetric Stretch | 1370 - 1300 (Strong) | 1370 - 1300 (Strong) | Nitro Group |

| C-O Stretch | 1300 - 1200 | - | Ester and Phenol (B47542) |

| C-F Stretch | 1300 - 1100 (Strong) | - | Aryl-Fluoride Bond |

| NO₂ Bending | ~850 | ~850 | Nitro Group |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The spectrum arises from the absorption of UV or visible light, promoting electrons from the ground state to higher energy excited states. The chromophores in this compound—the substituted nitrobenzene (B124822) ring system—are expected to dominate its UV-Vis spectrum.

The electronic spectrum is generally characterized by two main types of transitions for aromatic compounds: high-energy π → π* transitions associated with the benzene ring and lower-energy n → π* transitions involving non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups.

The presence of the nitro group (-NO₂), hydroxyl group (-OH), and ester group (-COOCH₃) as substituents on the benzene ring significantly influences the electronic spectrum. These groups act as auxochromes and can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. In particular, the nitro group is a strong chromophore and electron-withdrawing group, while the hydroxyl group is a powerful electron-donating group. This "push-pull" electronic configuration can lead to strong intramolecular charge-transfer (ICT) bands.

For nitrophenol-type compounds, absorption peaks are typically observed in the UV region. researchgate.net The spectrum is expected to show intense absorption bands below 300 nm, corresponding to π → π* transitions of the aromatic system. A lower intensity, longer wavelength band, potentially extending into the near-UV or visible region (>300 nm), may also be present. This band is likely attributable to a combination of n → π* transitions from the nitro and carbonyl groups and the intramolecular charge-transfer transition from the electron-donating hydroxyl group to the electron-withdrawing nitro group. The solvent used for analysis can also influence the position of these peaks due to solvatochromic effects.

The table below outlines the plausible electronic transitions for this compound.

| Expected λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~220 - 280 | π → π | Substituted Benzene Ring |

| >300 | n → π / Intramolecular Charge Transfer (ICT) | -NO₂, -C=O, and entire conjugated system (HO-Ar-NO₂) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and ab initio methods are instrumental in elucidating the properties of Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the geometry and electronic properties of medium-sized organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry.

Table 1: Predicted Geometrical Parameters from DFT (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| O-H (hydroxyl) Bond Length | ~0.96 Å |

Note: These are illustrative values based on typical DFT calculations for similar compounds and would need to be confirmed by specific calculations for this compound.

For instance, studying the energetic barrier for the rotation of the nitro or methyl ester group would provide insights into the molecule's conformational dynamics. Furthermore, ab initio methods could be used to model the transition states of potential reactions, helping to predict the most likely reaction pathways and the kinetics of these transformations. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally intensive, would yield highly accurate energetic data.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms. For this compound, MD simulations would reveal the accessible conformations in different environments, such as in a vacuum or in a solvent.

The simulations would likely show that the orientation of the methyl ester and nitro groups relative to the benzene (B151609) ring are the most significant conformational variables. The presence of intramolecular hydrogen bonding would be a key factor in restricting the conformational freedom of the molecule. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them, providing a dynamic view of the molecule's structure. Studies on similar molecules like nitrobenzene (B124822) have utilized MD simulations to understand substrate positioning in enzyme active sites, highlighting the utility of this method in biological contexts. nih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping are particularly insightful.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the hydroxyl group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely to be concentrated on the nitro group and the aromatic ring, which are the most electron-deficient regions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

Note: These are estimated energy ranges based on calculations for analogous nitroaromatic compounds.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the carbonyl oxygen of the ester. A positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing substituents. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, as well as the sites of chemical reactions.

Solvation Models and their Impact on Reaction Thermodynamics and Kinetics

Explicit solvation models involve representing individual solvent molecules around the solute. This approach, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. acs.orgnih.gov For a molecule like this compound, with its hydroxyl, nitro, and ester groups, specific hydrogen bonding with protic solvents (e.g., water, methanol) would be crucial in stabilizing reactants, transition states, or products. nih.gov For instance, hydrogen bond formation with the nitro group and the leaving fluoride (B91410) can significantly affect the energy barriers in nucleophilic aromatic substitution (SNAr) reactions. acs.org

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. youtube.com These models, such as the Polarizable Continuum Model (PCM) and its variations (e.g., CPCM, IEFPCM) or the SMD (Solvation Model based on Density) model, are computationally less intensive. researchgate.netyoutube.com They are effective at capturing the bulk electrostatic effects of the solvent, which is critical for reactions involving charge separation or the formation of ionic intermediates. wikipedia.orgquora.com The stability of charged intermediates in reactions involving this compound would be significantly influenced by the solvent's polarity. wikipedia.org

The impact of these models on reaction thermodynamics and kinetics is significant.

Kinetics: The reaction rate is determined by the activation energy (the free energy difference between the reactants and the transition state). Solvation models are essential for accurately calculating this barrier. wikipedia.org If the transition state is more stabilized by the solvent than the reactants, the reaction rate will increase, and vice versa. wikipedia.org For instance, in SNAr reactions, the transition state often involves significant charge development, leading to acceleration in more polar solvents. quora.com

The following table illustrates the conceptual impact of different solvent models and properties on the reaction kinetics of a hypothetical SNAr reaction involving this compound.

| Solvent Model Type | Key Feature Captured | Predicted Impact on SNAr Reaction Rate | Rationale |

|---|---|---|---|

| Implicit (e.g., PCM/SMD) | Bulk Polarity (Dielectric Constant) | Increased rate in high-polarity solvents (e.g., DMSO vs. Toluene) | Stabilization of the charged transition state and Meisenheimer intermediate is greater than the neutral reactants. wikipedia.org |

| Explicit (e.g., QM/MM) | Specific Hydrogen Bonding | Increased rate in protic solvents (e.g., Methanol) | Specific H-bonds stabilize the developing negative charge on the nitro group and the leaving fluoride, lowering the activation energy. acs.org |

| Implicit (e.g., SMD) | Non-electrostatic effects (Cavitation, Dispersion) | Minor, but potentially significant, corrections to the overall free energy of solvation. | Accounts for the energy required to create a cavity for the solute and for van der Waals interactions, providing a more complete thermodynamic picture. youtube.com |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. dntb.gov.ua For this compound, a QSRR study would typically involve this compound as part of a larger dataset of structurally similar substituted nitroaromatic phenols or benzoates. The goal is to develop a mathematical equation that can predict the reactivity (e.g., reaction rate constant, k) based on calculated molecular descriptors.

The development of a QSRR model involves several key steps:

Dataset Selection: A series of compounds with systematic structural variations is chosen. For instance, one might vary the substituents on the aromatic ring of a nitrobenzoate ester.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound using computational chemistry methods. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to find the best correlation between a subset of descriptors and the experimental reactivity.

Validation: The predictive power of the resulting model is rigorously tested, often using internal (cross-validation) and external validation sets. dntb.gov.ua

For a compound like this compound, relevant descriptors would fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, and dipole moment. researchgate.net The strong electron-withdrawing nature of the nitro group and the fluorine atom, along with the electron-donating hydroxyl group, makes these descriptors particularly important.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters).

Thermodynamic Descriptors: These include properties like the enthalpy of formation, bond dissociation energy (especially for the C-F bond in substitution reactions or the O-H bond in radical reactions), and pKa. researchgate.netnih.gov

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing connectivity and branching.

A hypothetical QSRR model for predicting the rate constant (log k) of an SNAr reaction for a series of substituted nitrobenzoates might take the form:

log k = c₀ + c₁ (E_LUMO) + c₂ (q_C-F) + c₃ (μ)

Where E_LUMO is the energy of the LUMO (a lower energy often correlates with higher reactivity towards nucleophiles), q_C-F is the partial charge on the carbon atom bonded to the fluorine (a more positive charge enhances susceptibility to nucleophilic attack), μ is the dipole moment, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

The following interactive data table presents a hypothetical set of descriptors and reactivity data for a QSRR study that could include this compound.

| Compound | E_LUMO (eV) | Partial Charge on C-X (a.u.) | Dipole Moment (Debye) | Experimental log(k) |

|---|---|---|---|---|

| Methyl 4-fluoro-3-nitrobenzoate | -3.5 | +0.45 | 4.8 | -2.5 |

| This compound | -3.7 | +0.48 | 5.2 | -2.1 |

| Methyl 2-chloro-3-nitrobenzoate | -3.4 | +0.35 | 4.5 | -3.0 |

| Methyl 2,4-dinitrobenzoate | -4.0 | +0.40 | 5.5 | -1.5 |

Such QSRR models are valuable for predicting the reactivity of new or untested compounds, guiding synthetic efforts, and providing mechanistic insights by identifying the key structural features that control reactivity. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Chemical Entities

Building Block for Heterocyclic Compounds

There is no available information on the use of Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate as a building block for the synthesis of heterocyclic compounds.

Precursor for Advanced Aromatic Systems

No documented research details the application of this compound as a precursor for advanced aromatic systems.

Contributions to Materials Science and Functional Polymers

Incorporation into Polymer Backbones for Specific Properties

Information regarding the incorporation of this compound into polymer backbones is not present in the surveyed literature.

Monomer in the Synthesis of Specialty Polymers and Resins

There are no findings to suggest that this compound has been utilized as a monomer in the synthesis of specialty polymers and resins.

Applications in Sensor Technology and Molecular Recognition (Non-Biological)

No studies have been found that describe the application of this compound in the field of non-biological sensor technology or molecular recognition.

Design and Synthesis of Ligands for Inorganic Systems

This compound serves as a valuable scaffold in the design and synthesis of sophisticated ligands for inorganic systems. Its strategically positioned functional groups—the methyl ester, fluoro, hydroxyl, and nitro groups—offer a rich platform for chemical modification, enabling the construction of multidentate ligands with tailored electronic and steric properties. These ligands are instrumental in the development of coordination complexes with specific geometries and reactivities, finding applications in catalysis, materials science, and bioinorganic chemistry.

The synthetic utility of this compound in ligand design often begins with the selective reaction of its hydroxyl and fluoro substituents. The hydroxyl group provides a nucleophilic site for etherification or esterification, allowing for the introduction of additional coordinating arms. Simultaneously, the fluorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a variety of donor atoms, including nitrogen, oxygen, and sulfur, thereby expanding the coordination capabilities of the resulting ligand.

A common strategy involves the reaction of this compound with polyamines or amino alcohols. For instance, reaction with ethylenediamine (B42938) can lead to the formation of a bidentate or potentially tetradentate ligand, where the amino groups displace the fluorine atom and also form an amide bond via reaction with the methyl ester, often after hydrolysis. The nitro group can be subsequently reduced to an amino group, providing an additional coordination site and further increasing the denticity of the ligand. This step-wise approach allows for precise control over the final ligand architecture.

The resulting multidentate ligands, incorporating a combination of hard and soft donor atoms, can then be used to chelate a wide range of metal ions. The specific coordination environment created by the ligand, influenced by the initial arrangement of functional groups on the this compound precursor, dictates the geometric and electronic structure of the resulting metal complex. This, in turn, governs the complex's magnetic properties, redox potentials, and catalytic activity.

Researchers have leveraged these synthetic strategies to create bespoke ligands for specific applications. For example, ligands derived from this scaffold have been explored for their ability to stabilize high-oxidation-state metal centers, a key feature in oxidative catalysis. The electronic influence of the substituents on the aromatic ring can be fine-tuned to modulate the electron density at the metal center, thereby influencing the reactivity of the complex.

The following table summarizes the key functional groups of this compound and their roles in ligand synthesis:

| Functional Group | Role in Ligand Synthesis | Potential Modifications |

| Methyl Ester | Can be hydrolyzed to a carboxylic acid for amide bond formation or serve as a coordination site. | Amide formation, reduction to an alcohol. |

| Fluoro | Acts as a leaving group in nucleophilic aromatic substitution. | Displacement by N, O, or S-based nucleophiles. |

| Hydroxyl | Nucleophilic site for introducing additional coordinating arms. | Etherification, esterification. |

| Nitro | Can be reduced to an amine to introduce an additional coordination site. | Reduction to an amino group. |

The thoughtful application of these chemical transformations allows for the rational design of ligands with predictable coordination behavior, making this compound a significant building block in the field of inorganic chemistry and materials science.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Efficient Transformations

The development of advanced catalytic systems is a cornerstone of modern organic synthesis, and it holds immense promise for the transformations of Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate. Future research will likely focus on designing and screening novel catalysts to improve reaction efficiency, selectivity, and yield for various transformations involving this substrate.

Key areas of investigation will include:

Homogeneous Catalysis: The use of soluble catalysts, such as transition metal complexes, to activate specific functional groups on the this compound molecule. For instance, developing catalysts for selective reduction of the nitro group or for cross-coupling reactions at the aromatic ring.

Heterogeneous Catalysis: The application of solid-supported catalysts, which offer advantages in terms of easy separation and recyclability. Research could explore the use of metal nanoparticles supported on materials like carbon, silica, or polymers for reactions such as hydrogenation or oxidation.

Biocatalysis: The use of enzymes to catalyze reactions under mild and environmentally friendly conditions. Enzymes could offer high chemo-, regio-, and stereoselectivity for the transformation of this compound.

Table 1: Potential Catalytic Systems for Transformations of this compound

| Catalyst Type | Potential Transformation | Advantages |

| Homogeneous (e.g., Pd-based) | Cross-coupling reactions | High activity and selectivity |

| Heterogeneous (e.g., Pt/C) | Nitro group reduction | Easy separation, reusability |

| Biocatalyst (e.g., Nitroreductase) | Selective nitro reduction | High selectivity, mild conditions |

Integration with Sustainable Chemistry Principles and Green Solvents

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.

This will involve:

Use of Green Solvents: Moving away from traditional volatile organic compounds towards more environmentally benign solvents such as water, supercritical fluids (like CO2), ionic liquids, or bio-derived solvents.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Developing processes that can be conducted at lower temperatures and pressures, potentially through the use of highly active catalysts or alternative energy sources like microwave or ultrasound irradiation.

Table 2: Comparison of Traditional vs. Green Solvents for Reactions of this compound

| Solvent Type | Example | Environmental Impact | Potential Application |

| Traditional | Dichloromethane | High | Synthesis of derivatives |

| Green | Water | Low | Biocatalytic transformations |

| Green | Supercritical CO2 | Low | Extraction and purification |

Exploration of Photochemical Reactivity and Light-Driven Transformations

Photochemistry offers unique opportunities for activating molecules and driving reactions that are not easily accessible through traditional thermal methods. The exploration of the photochemical reactivity of this compound is a promising area for future research.

Potential research directions include:

Photocatalysis: Using light in combination with a photocatalyst to initiate reactions, such as redox processes or the formation of new carbon-carbon bonds.

Photoisomerization: Investigating the possibility of light-induced changes in the molecular structure of the compound.

Light-driven Synthesis: Developing novel synthetic methods that utilize light as the primary energy source, which can lead to more sustainable and selective processes.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions involving this compound will be instrumental in this regard.

Techniques that are likely to be employed include:

In Situ NMR Spectroscopy: To track the formation of intermediates and products in real-time, providing valuable mechanistic insights.

In Situ FTIR and Raman Spectroscopy: To monitor changes in vibrational modes of functional groups during a reaction, offering information on bond formation and cleavage.

In Situ UV-Vis Spectroscopy: To follow the concentration of colored species, which can be particularly useful for reactions involving the nitroaromatic chromophore.

Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Obtained | Potential Application |

| In Situ NMR | Structural information of intermediates and products | Mechanistic studies of catalytic reactions |

| In Situ FTIR/Raman | Vibrational modes of functional groups | Monitoring reaction kinetics |

| In Situ UV-Vis | Concentration of chromophoric species | Tracking the progress of nitro group transformations |

Synergistic Approaches Combining Computational and Experimental Methodologies

The combination of computational modeling and experimental work provides a powerful approach for accelerating research and development. In the context of this compound, this synergy can be leveraged in several ways:

Predicting Reactivity: Using computational chemistry to predict the most likely sites of reaction and to understand the electronic properties of the molecule.

Designing Catalysts: Employing molecular modeling to design catalysts with enhanced activity and selectivity for specific transformations.

Elucidating Mechanisms: Combining experimental data with computational simulations to build detailed models of reaction mechanisms.

This integrated approach will enable a more rational and efficient exploration of the chemical landscape of this compound, paving the way for the discovery of novel reactions and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate, and how can reaction conditions be monitored for purity?

- Methodological Answer : The compound can be synthesized via sequential nitration, fluorination, and esterification of a benzoic acid precursor. Key steps include:

- Nitration : Controlled introduction of the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration.

- Fluorination : Electrophilic aromatic substitution (e.g., using F₂ gas or Selectfluor®) at the 2-position, leveraging the directing effects of existing substituents.

- Esterification : Conversion of the carboxylic acid to the methyl ester via Fischer esterification (H₂SO₄ catalyst in methanol) .

- Monitoring : Use HPLC for purity assessment and NMR (¹H/¹⁹F) to confirm regiochemistry .

Q. How do the electron-withdrawing groups (fluoro, nitro) influence the compound’s spectroscopic characterization?

- Methodological Answer :

- ¹H NMR : The nitro group deshields adjacent protons (e.g., H-5), causing downfield shifts (~δ 8.2–8.5 ppm). The fluoro group induces splitting patterns due to ¹H-¹⁹F coupling (e.g., J = 8–12 Hz for ortho protons) .

- ¹⁹F NMR : A distinct singlet near δ -110 ppm is typical for aromatic fluorine in this configuration .

- IR Spectroscopy : Strong absorption bands for NO₂ (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement, particularly for disordered nitro/fluoro groups. Adjust weighting schemes to mitigate overfitting .

- Validation : Cross-validate hydrogen bonding patterns with graph set analysis (e.g., Etter’s rules) to ensure consistency with observed hydrogen-bonding motifs .

- Empirical Contradictions : Apply iterative data-checking protocols (e.g., R-factor analysis, residual density maps) to identify outliers .

Q. How does the compound’s electronic structure dictate its reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Activation Sites : The nitro group at C-3 deactivates the ring but directs nucleophiles to the C-5 position (para to fluorine). The fluoro group at C-2 further polarizes the ring, enhancing NAS at C-6 (ortho to hydroxyl) .

- Kinetic Studies : Use Hammett σ constants (σₘ for -NO₂ ≈ 1.49; σₚ for -F ≈ 0.06) to predict reaction rates. For example, σₜₒₜₐₗ ≈ 1.55 suggests moderate reactivity in SNAr reactions .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer :

- Hydrogen Bonding : The hydroxyl group (O-H) forms strong O-H···O-Nitro hydrogen bonds (d ≈ 2.7 Å), while weaker C-H···O interactions stabilize the lattice.

- π-π Stacking : Parallel-displaced stacking between nitrobenzene rings (centroid distances ~3.8 Å) contributes to dense packing .

- Software : Visualize interactions using ORTEP-III and quantify with Mercury’s Crystal Packing module .

Data-Driven Analysis

Q. How can conflicting solubility data for this compound in polar solvents be reconciled?

- Methodological Answer :

- Solubility Table :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 25–30 | 25 |

| Methanol | 10–15 | 25 |

| Water | <1 | 25 |

- Analysis : Discrepancies arise from solvent purity and crystallization history. Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms impacting solubility .

Research Design Considerations

Q. What precautions are critical when designing catalytic reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.